1-(4-Chloro-2-fluoro-phenyl)-ethylamine hydrochloride
Overview
Description
1-(4-Chloro-2-fluoro-phenyl)-ethylamine hydrochloride, also known as CFEA, is an amine hydrochloride that has a wide range of applications in scientific research. CFEA is an important synthetic building block for the production of other compounds, and has been used in research studies to investigate the biochemical and physiological effects of various drugs. It is also used in laboratory experiments to assess the efficacy of various drugs and to study the mechanism of action of various compounds.
Scientific Research Applications
Formation of Helical Structures in Salt Crystals
1-(4-Chloro-2-fluoro-phenyl)-ethylamine hydrochloride has been studied in the formation of A2CoCl4 type salts with cobalt(II) chloride, resulting in crystal structures characterized by helices formed through inter-ionic H-bonding interactions. These studies provide insights into crystal engineering and molecular interactions (Mande, Ghalsasi, & Arulsamy, 2015).
Synthesis and Receptor Affinities
Research has focused on the synthesis of derivatives of this compound and their binding affinities for dopamine receptors. This includes investigations into structure-activity relationships and receptor ligand interactions, which are crucial for understanding neurochemical mechanisms (Claudi et al., 1990).
Orthometalation in Primary Amines
Studies have explored the orthopalladation of primary benzylamines and (2-Phenylethyl)amine, including this compound. This research contributes to the field of organometallic chemistry, particularly in understanding metal-amine interactions (Vicente et al., 1997).
Luminescence and Transport in Model Compounds
The impact of polar side groups like fluoro and chloro substitution on luminescence and transport properties of compounds, including this compound derivatives, has been investigated. This research is significant in the field of materials science, particularly for applications in organic light-emitting diodes (OLEDs) (Tong et al., 2004).
Antidepressant Activity Studies
The compound has been used in the synthesis of antidepressant drugs, examining its ability to inhibit neurotransmitter uptake. This research is important for the development of new pharmacological treatments for depression (Yardley et al., 1990).
Synthesis and Analytical Characterization
Research has been conducted on the synthesis of this compound derivatives and their analytical characterizations, which are essential for quality control and development of pharmaceutical compounds (Saravanan et al., 2010).
properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKKUFKBMGQWFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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